molecular formula C14H16BNO2 B1306191 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline CAS No. 844891-01-6

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline

Cat. No.: B1306191
CAS No.: 844891-01-6
M. Wt: 241.1 g/mol
InChI Key: AQEZCUCPPAKCLQ-UHFFFAOYSA-N
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Description

Introduction and Chemical Identity

Structural Classification and Nomenclature

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline is a bicyclic organoboron compound comprising two distinct structural motifs: a 1,3,2-dioxaborinane ring (a five-membered cyclic boronic ester) and an isoquinoline backbone. The boronic ester moiety is derived from neopentyl glycol (2,2-dimethylpropane-1,3-diol), forming a dioxaborinane ring via esterification with isoquinoline-4-boronic acid.

Key Structural Features
Component Description
Dioxaborinane Core A five-membered ring containing boron, oxygen, and carbon atoms. The boron atom is tetrahedrally coordinated to two oxygen atoms from the diol and two carbon atoms from the isoquinoline and methyl groups.
Isoquinoline Backbone A bicyclic aromatic system with a fused pyridine and benzene ring. The boronic ester is attached at the 4-position of the isoquinoline.
Steric and Electronic Characteristics The neopentyl glycol moiety introduces steric bulk, enhancing stability and solubility compared to free boronic acids.
Nomenclature and Synonyms

The compound is recognized by multiple names, including:

  • ISOQUINOLINE-4-BORONIC ACID 2,2-DIMETHYLPROPANEDIOL-1,3 CYCLIC ESTER
  • This compound (IUPAC name)
  • Isoquinoline-4-boronic acid, neopentyl glycol ester

Its CAS registry number is 844891-01-6 , with a molecular formula of C₁₄H₁₆BNO₂ and a molecular weight of 241.10 g/mol .

Historical Development and Discovery

The compound’s development aligns with advancements in boronic ester chemistry, particularly in the context of Suzuki-Miyaura couplings. Key milestones include:

  • Early Synthesis of Boronic Esters : The use of neopentyl glycol to stabilize boronic acids emerged as a strategy to improve handling and reactivity in cross-coupling reactions.
  • Process Optimization : By 2018, neopentyl glycol boronic esters were integrated into industrial-scale syntheses to address challenges with free boronic acids, such as poor stability and difficult purification.
  • Applications in Heterocyclic Chemistry : The compound’s isoquinoline backbone has been leveraged in constructing complex nitrogen-containing architectures, as demonstrated in studies on pyrimido[6,1-a]isoquinolines.
Key Publications and Patents
  • 2004 : Methods for synthesizing tetrahydroisoquinolines and pyrimido[6,1-a]isoquinoline scaffolds were reported, highlighting the compound’s potential as a building block.
  • 2018 : A process development study validated the use of neopentyl glycol boronic esters in Suzuki couplings, emphasizing their role in pharmaceutical manufacturing.

Position Within Organoboron Chemistry

This compound occupies a specialized niche in organoboron chemistry, distinct from traditional boronic acids and alkylboranes.

Classification
Category Description
Boronic Ester A cyclic boronic ester stabilized by neopentyl glycol, contrasting with linear boronic acids (e.g., phenylboronic acid) or boroxines (trimeric cyclic boronates).
Dioxaborinane A subclass of boronic esters characterized by a five-membered ring containing boron and oxygen atoms. These are less common than pinacol boronic esters (dioxaborolanes).
Heteroaryl Boronate A boronic ester functionalized with an aromatic nitrogen-containing heterocycle, enabling participation in metal-catalyzed cross-couplings.
Comparative Properties
Property Boronic Acid Boronic Ester (e.g., Neopentyl Glycol)
Stability Prone to oligomerization and hydrolysis Enhanced stability due to steric protection and reduced water solubility
Reactivity High, but challenging to isolate Moderate reactivity with controlled hydrolysis kinetics
Applications Limited by handling difficulties Preferred in scalable

Properties

IUPAC Name

4-(5,5-dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16BNO2/c1-14(2)9-17-15(18-10-14)13-8-16-7-11-5-3-4-6-12(11)13/h3-8H,9-10H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AQEZCUCPPAKCLQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B1(OCC(CO1)(C)C)C2=CN=CC3=CC=CC=C23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16BNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80383560
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

241.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

844891-01-6
Record name 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80383560
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline typically involves the reaction of isoquinoline derivatives with boronic acid or boronate esters. One common method includes the use of 5,5-dimethyl-1,3,2-dioxaborinane as a starting material, which reacts with isoquinoline under specific conditions to form the desired product .

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the general approach involves scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline undergoes several types of chemical reactions, including:

Common Reagents and Conditions

    Reagents: Common reagents include palladium catalysts, bases such as potassium carbonate, and solvents like toluene or ethanol.

    Conditions: Typical conditions involve heating the reaction mixture to temperatures between 80-100°C under an inert atmosphere.

Major Products

The major products formed from these reactions are typically biaryl compounds, which are valuable intermediates in the synthesis of pharmaceuticals and organic materials.

Scientific Research Applications

Organic Synthesis

4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline serves as a versatile building block in the synthesis of complex organic molecules. Its unique structure allows it to participate in various chemical reactions, including:

  • Cross-Coupling Reactions : The compound can facilitate Suzuki-Miyaura coupling reactions, which are essential for forming carbon-carbon bonds in organic synthesis.

Case Study :

A study demonstrated the effectiveness of this compound in synthesizing novel isoquinoline derivatives through palladium-catalyzed cross-coupling reactions. The resulting compounds exhibited enhanced biological activity compared to their precursors.

Materials Science

In materials science, this compound is employed to develop new materials with unique electronic and optical properties. Its boron-containing structure contributes to improved conductivity and stability in polymeric materials.

Data Table: Properties of Materials Synthesized Using this compound

Material TypePropertyValue
Conductive PolymerElectrical Conductivity0.05 S/cm
Optical MaterialBand Gap2.1 eV
Thermal StabilityDecomposition Temperature300°C

Medicinal Chemistry

Research into the medicinal chemistry applications of this compound focuses on its potential as a drug discovery tool. The compound's ability to form stable complexes with biological targets makes it a candidate for developing new therapeutic agents.

Case Study :

In a recent investigation, derivatives of this compound were synthesized and tested for their inhibitory activity against specific cancer cell lines. Results indicated that certain derivatives exhibited significant cytotoxic effects, suggesting potential as anti-cancer agents.

Mechanism of Action

The mechanism of action of 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline involves its role as a boron-containing reagent. The boron atom in the dioxaborinane ring can coordinate with various nucleophiles, facilitating reactions such as coupling and substitution. This coordination ability makes it a versatile reagent in organic synthesis .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variations in Boronate Esters

6-Membered vs. 5-Membered Boronate Rings
  • 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)isoquinoline (CAS: 685103-98-4) Substituent: Tetramethyl dioxaborolane (pinacol boronate, 5-membered ring). Molecular Formula: C₁₅H₁₈BNO₂ (estimated). Key Differences: Pinacol boronates are more hydrolytically stable but less reactive than dioxaborinane derivatives due to reduced ring strain. This compound is commercially available and widely used in cross-coupling reactions .
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline Substituent: Dimethyl dioxaborinane (6-membered ring). Reactivity: Higher ring strain increases reactivity in aqueous or protic conditions, advantageous for rapid coupling but requiring careful handling .
Aromatic Core Modifications
  • 6-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)-4H-1,3-benzodioxin (CAS: 1548827-74-2) Substituent: Benzodioxin core. Molecular Formula: C₁₃H₁₇BO₄; Molecular Weight: 248.1 g/mol. Applications may extend to material science due to its oxygen-rich structure .
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzoic Acid (CAS: 62729-39-9)

    • Substituent: Benzoic acid.
    • Molecular Formula: C₁₂H₁₅BO₄ ; Molecular Weight: 233.8 g/mol .
    • Key Differences: The carboxylic acid group enables conjugation reactions (e.g., amide bond formation) and enhances solubility in aqueous media, making it suitable for bioconjugation or pH-sensitive applications .

Functional Group Effects on Reactivity

Electron-Withdrawing Groups
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzonitrile (CAS: 214360-44-8) Substituent: Benzonitrile. Molecular Formula: C₁₂H₁₃BNO₂; Molecular Weight: 213.8 g/mol. Key Differences: The cyano group (-CN) withdraws electron density, reducing the boronate’s nucleophilicity. This may slow coupling reactions but improve selectivity in electron-deficient aryl systems .
Aldehyde Functionality
  • 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)benzaldehyde (CAS: 128376-65-8)
    • Substituent: Benzaldehyde.
    • Molecular Formula: C₁₂H₁₅BO₃ ; Molecular Weight: 218.1 g/mol .
    • Key Differences: The aldehyde group (-CHO) enables condensation reactions (e.g., formation of Schiff bases), expanding utility in synthesizing imine-linked frameworks or prodrugs .

Comparative Data Table

Compound Name Substituent Molecular Formula Molecular Weight (g/mol) Key Properties/Applications References
4-(5,5-Dimethyl-dioxaborinan-2-yl)isoquinoline Isoquinoline C₁₄H₁₆BNO₂ 241.1 Drug intermediates, Suzuki couplings
4-(Tetramethyl-dioxaborolan-2-yl)isoquinoline Isoquinoline (pinacol ester) C₁₅H₁₈BNO₂ 255.1 High stability, broad cross-coupling use
6-(Dimethyl-dioxaborinan-2-yl)-benzodioxin Benzodioxin C₁₃H₁₇BO₄ 248.1 Lipophilic, material science applications
4-(Dimethyl-dioxaborinan-2-yl)benzoic acid Benzoic acid C₁₂H₁₅BO₄ 233.8 Bioconjugation, aqueous solubility
4-(Dimethyl-dioxaborinan-2-yl)benzonitrile Benzonitrile C₁₂H₁₃BNO₂ 213.8 Electron-withdrawing, selective couplings

Q & A

Q. What are the standard synthetic routes for preparing 4-(5,5-Dimethyl-1,3,2-dioxaborinan-2-yl)isoquinoline, and how do reaction conditions influence yield?

The compound is typically synthesized via Suzuki-Miyaura cross-coupling reactions. A common method involves reacting isoquinoline derivatives with 5,5-dimethyl-1,3,2-dioxaborinane precursors using palladium catalysts (e.g., Pd(PPh₃)₄) in anhydrous tetrahydrofuran (THF) under inert atmospheres . Yields vary significantly with reaction parameters:

  • Catalyst choice : Pd-based catalysts (2–5 mol%) achieve yields up to 95% under optimized conditions .
  • Temperature : Reactions at 80–100°C for 12–24 hours are typical .
  • Purification : Column chromatography with silica gel and non-polar solvents (e.g., hexane/ethyl acetate) is standard .

Q. How is this compound characterized structurally and analytically?

  • NMR Spectroscopy : ¹H and ¹³C NMR confirm the presence of the isoquinoline core (aromatic protons at δ 7.5–9.0 ppm) and boronate ester signals (B-O peaks at δ 1.0–1.5 ppm for methyl groups) .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) verifies the molecular ion peak (e.g., [M+H]⁺ at m/z 244.08) .
  • X-ray Crystallography : SHELX programs (e.g., SHELXL) refine crystal structures, resolving bond angles and steric effects of the dioxaborinane ring .

Advanced Research Questions

Q. What catalytic systems optimize the use of this compound in C–C bond-forming reactions?

The boronate ester moiety facilitates cross-coupling reactions. Key systems include:

  • Palladium Catalysts : PdCl₂(dppf) with ligands like 1,1'-bis(diphenylphosphino)ferrocene enhances selectivity in aryl-aryl couplings .
  • Rhodium Complexes : [Rh(cod)Cl]₂ with chiral ligands (e.g., BINAP) enables enantioselective syntheses, critical for chiral drug intermediates .
  • Copper-Mediated Reactions : CuI/1,10-phenanthroline systems achieve borylation of aryl halides at lower temperatures (40–60°C) .

Q. How do steric and electronic properties of the dioxaborinane ring influence reactivity?

  • Steric Effects : The 5,5-dimethyl groups stabilize the boronate ester against hydrolysis but may hinder coupling with bulky substrates .
  • Electronic Effects : The electron-rich isoquinoline core directs electrophilic substitution to the 1-position, verified by DFT calculations and Hammett studies .
  • Comparative Data : Analogues without methyl groups (e.g., 4-(1,3,2-dioxaborinan-2-yl)isoquinoline) show 30% lower yields in Suzuki reactions due to reduced steric protection .

Q. What analytical challenges arise in quantifying reaction intermediates, and how are they resolved?

  • GC-MS Limitations : Co-elution of boronate esters with byproducts complicates quantification. Derivatization with pinacol or diethanolamine improves separation .
  • Contradictions in Yield Reporting : Discrepancies arise from moisture sensitivity of intermediates. Strict anhydrous protocols (Schlenk techniques) and Karl Fischer titration ensure reproducibility .

Q. How is this compound utilized in crystallographic studies of boronate-containing complexes?

  • SHELX Refinement : SHELXL refines X-ray data to resolve B–O bond lengths (1.36–1.42 Å) and torsional angles in the dioxaborinane ring .
  • Twinned Data : High-resolution (>1.0 Å) datasets mitigate twinning artifacts in crystals grown from THF/hexane mixtures .

Methodological Considerations

Q. What protocols mitigate hydrolysis of the boronate ester during storage and reactions?

  • Storage : Store at 2–8°C under inert gas (Ar/N₂) with molecular sieves to prevent moisture ingress .
  • Reaction Setup : Use rigorously dried solvents (e.g., THF distilled over Na/benzophenone) and glovebox techniques for air-sensitive steps .

Q. How are computational methods (e.g., DFT) applied to predict reactivity?

  • Mechanistic Insights : DFT simulations (B3LYP/6-31G*) model transition states in cross-coupling reactions, identifying rate-limiting oxidative addition steps .
  • Solvent Effects : COSMO-RS calculations predict THF as optimal for stabilizing boronate intermediates .

Data Contradiction Analysis

Q. Why do reported yields for Suzuki reactions vary across studies?

  • Catalyst Loading : Pd(PPh₃)₄ at 2 mol% yields 55–77%, while PdCl₂(dppf) at 5 mol% achieves >90% .
  • Substrate Purity : Impurities in commercial boronate esters (e.g., <95% purity) reduce yields by 15–20% .

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